molecular formula C11H16O2S B14370525 1-Butyl-4-(methanesulfonyl)benzene CAS No. 90877-86-4

1-Butyl-4-(methanesulfonyl)benzene

Katalognummer: B14370525
CAS-Nummer: 90877-86-4
Molekulargewicht: 212.31 g/mol
InChI-Schlüssel: JDDMVQYOBAIHLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-4-(methanesulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a butyl group and a methanesulfonyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butyl-4-(methanesulfonyl)benzene can be synthesized through various methods. One common approach involves the sulfonation of 1-butylbenzene using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-4-(methanesulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 1-Butyl-4-methylbenzene.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-Butyl-4-(methanesulfonyl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used as an intermediate in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-butyl-4-(methanesulfonyl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can participate in nucleophilic substitution reactions, while the butyl group can influence the compound’s solubility and reactivity. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Butyl-4-methylbenzene: Similar structure but lacks the methanesulfonyl group.

    1-Butyl-4-chlorobenzene: Contains a chlorine substituent instead of the methanesulfonyl group.

    1-Butyl-4-nitrobenzene: Contains a nitro group instead of the methanesulfonyl group.

Uniqueness

1-Butyl-4-(methanesulfonyl)benzene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the butyl and methanesulfonyl groups on the benzene ring makes this compound a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

90877-86-4

Molekularformel

C11H16O2S

Molekulargewicht

212.31 g/mol

IUPAC-Name

1-butyl-4-methylsulfonylbenzene

InChI

InChI=1S/C11H16O2S/c1-3-4-5-10-6-8-11(9-7-10)14(2,12)13/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

JDDMVQYOBAIHLE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.